molecular formula C6H14ClNO B2873230 trans-2-Methoxycyclopentan-1-amine hydrochloride CAS No. 2059907-95-6

trans-2-Methoxycyclopentan-1-amine hydrochloride

Cat. No. B2873230
CAS RN: 2059907-95-6
M. Wt: 151.63
InChI Key: LNNGAOQNALZWJQ-KGZKBUQUSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “trans-2-Methoxycyclopentan-1-amine hydrochloride” are not available, amines in general can undergo a variety of reactions. For example, amines can be converted into alkenes by an elimination reaction .

Scientific Research Applications

Substance P (NK1) Receptor Antagonist

CP-96,345, a compound structurally related to trans-2-Methoxycyclopentan-1-amine hydrochloride, was identified as a potent and selective nonpeptide antagonist of the substance P (NK1) receptor. It inhibits substance P-induced physiological responses and may serve as a useful tool in investigating the role of substance P in various diseases (Snider et al., 1991).

Stereochemistry and Reactivity in Organic Synthesis

Research on the reactivity of cyclopentadienones with amines, including structures related to trans-2-Methoxycyclopentan-1-amine, revealed stereoisomeric 2-anilino-2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentenones. These findings contribute to understanding stereochemical outcomes in organic synthesis and the development of new synthetic methodologies (Yamaguchi et al., 2004).

HIV Research

A study described the synthesis of enantiomerically pure carbocyclic 2',3'-dideoxy-2'-C-hydroxymethyl derivatives of adenosine and guanosine, starting from trans-(1R,2R)-1,2-Bis(methoxycarbonyl)-4-oxocyclopentane. These compounds were evaluated for their potential as inhibitors of human immunodeficiency virus (HIV), showcasing the application in antiviral drug development (Rosenquist et al., 1994).

Cyclopropane and Cyclopentane Derivatives in Methane Monooxygenase Studies

Investigations into the hydroxylation of hydrocarbons by methane monooxygenase used trans-2-phenylmethylcyclopropane and related compounds. This research provides insights into the enzyme's mechanism and the potential formation of radical intermediates, relevant for understanding enzymatic reactions involving cyclopentane derivatives (Liu et al., 1993).

Adrenoreceptor and 5-HT(1A) Receptor Studies

A study on WB 4101-related compounds, including those with a cyclopentanol moiety similar to trans-2-Methoxycyclopentan-1-amine, aimed to differentiate the affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors. This research contributes to the development of drugs with selective receptor profiles, important for treating cardiovascular and psychiatric disorders (Bolognesi et al., 1999).

Future Directions

While specific future directions for “trans-2-Methoxycyclopentan-1-amine hydrochloride” are not available, research into similar compounds continues to be an active area of study. For example, the trace amine-associated receptor 1 (TAAR-1) is being investigated as a potential target for the development of new antipsychotics . Similarly, 2-phenethylamines are being studied for their potential applications in medicinal chemistry .

properties

IUPAC Name

(1R,2R)-2-methoxycyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-6-4-2-3-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNGAOQNALZWJQ-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCC[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Methoxycyclopentan-1-amine hydrochloride

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